1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]
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Overview
Description
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] is a complex organic compound featuring a seven-membered nitrogen-containing ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] can be achieved through various methods. One notable approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method employs enantiocomplementary imine reductases to achieve high enantioselectivity . Another method involves the intermolecular amphoteric diamination of allenes to access a wide range of racemic 1,4-diazepanes in one step .
Industrial Production Methods: Industrial production of this compound typically involves the use of chiral stationary phase HPLC resolution, classical resolution, and ruthenium-catalyzed intramolecular asymmetric reductive amination . These methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the cyclopropyl groups in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of enzyme inhibitors and receptor antagonists. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] include other 1,4-diazepane derivatives such as 1,4-Diazepane-1,4-diylbis{[4-(phenylsulfonyl)phenyl]methanone} and 1,4-Diazepane-1,4-diylbis{[2-(pentyloxy)phenyl]methanone} .
Uniqueness: What sets 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] apart from similar compounds is its unique structural features, including the phenylcyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28N2O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-(2-phenylcyclopropanecarbonyl)-1,4-diazepan-1-yl]-(2-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C25H28N2O2/c28-24(22-16-20(22)18-8-3-1-4-9-18)26-12-7-13-27(15-14-26)25(29)23-17-21(23)19-10-5-2-6-11-19/h1-6,8-11,20-23H,7,12-17H2 |
InChI Key |
HKGAXHBTPDPOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2C3=CC=CC=C3)C(=O)C4CC4C5=CC=CC=C5 |
Origin of Product |
United States |
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